

# CAS number and molecular structure of N-trifluoroacetoxy succinimide

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## Compound of Interest

**Compound Name:** 2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-

**Cat. No.:** B052499

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An In-Depth Technical Guide to N-Trifluoroacetoxy succinimide: Synthesis, Mechanisms, and Applications in Advanced Bioconjugation and Peptide Chemistry

## Introduction

In the landscape of modern chemical biology and drug development, the precise and efficient formation of stable covalent bonds is paramount. N-Trifluoroacetoxy succinimide, commonly referred to as TFA-NHS, has emerged as an important reagent for the activation of carboxylic acids and the subsequent conjugation to primary amines. Its utility is particularly pronounced in the fields of peptide synthesis, protein modification, and the development of antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of N-trifluoroacetoxy succinimide, from its fundamental chemical properties and synthesis to its mechanistic underpinnings and diverse applications. As a Senior Application Scientist, the goal of this document is to not only provide robust protocols but also to impart a deeper understanding of the chemical principles that ensure successful and reproducible outcomes in your research endeavors.

## Chemical Identity and Properties

Clarity in the identification of chemical reagents is the foundation of reproducible science. N-Trifluoroacetoxy succinimide is the ester formed between N-hydroxysuccinimide and trifluoroacetic acid. It is crucial to distinguish it from N-(Trifluoroacetyl)succinimide, an isomer where the trifluoroacetyl group is directly attached to the succinimide nitrogen.

- CAS Number: 5672-89-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Trifluoroacetic Acid N-Succinimidyl Ester, N-(Trifluoroacetoxy)succinimide, TFA-NHS[\[1\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>F<sub>3</sub>NO<sub>4</sub>[\[2\]](#)
- Molecular Weight: 211.10 g/mol [\[1\]](#)

The molecular structure of N-trifluoroacetoxy succinimide is depicted below:



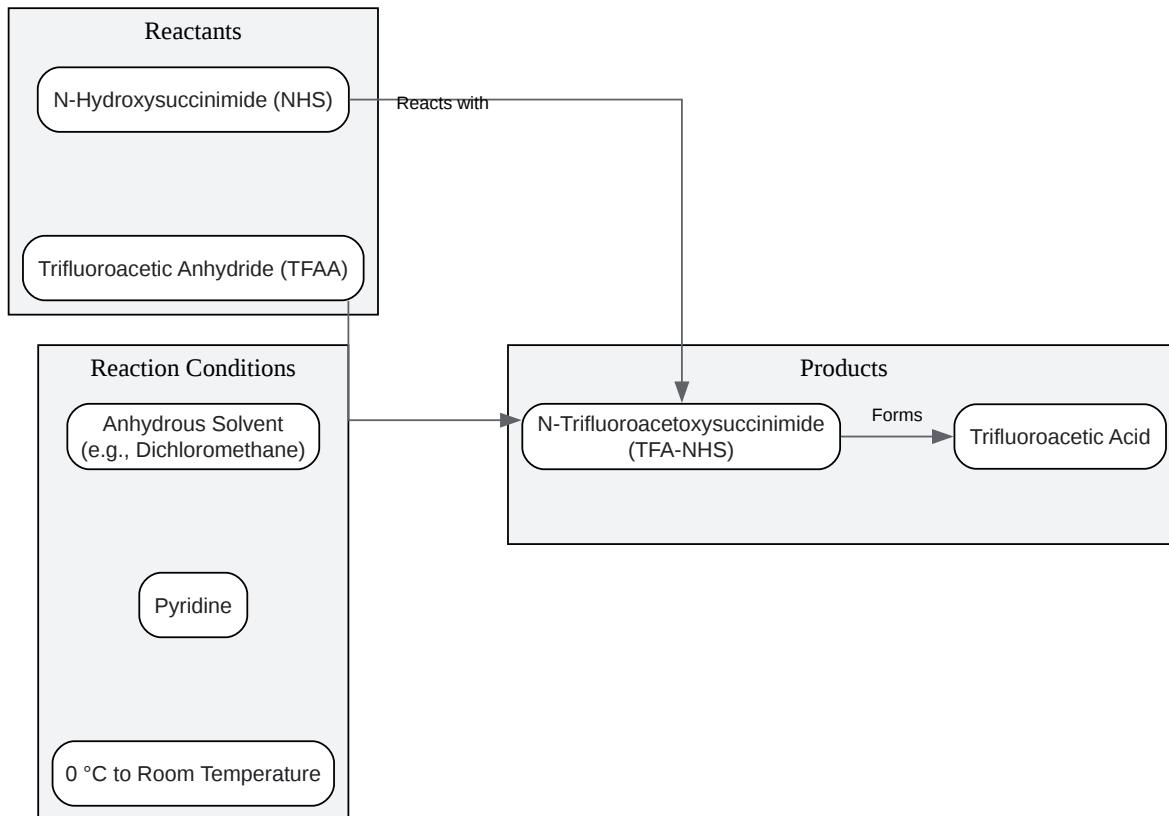
Table 1: Physicochemical Properties of N-Trifluoroacetoxy succinimide

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	>95.0% (GC)	<a href="#">[1]</a>
Melting Point	77.0 to 81.0 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in Acetonitrile, DMSO, Isopropanol	<a href="#">[4]</a>
Storage Conditions	Room temperature, recommended <15°C in a cool, dark place under inert gas	<a href="#">[1]</a>
Sensitivity	Moisture sensitive	<a href="#">[1]</a>

## Synthesis of N-Trifluoroacetoxy succinimide

The synthesis of TFA-NHS is straightforward and can be accomplished in a standard laboratory setting. The most common method involves the reaction of N-hydroxysuccinimide (NHS) with trifluoroacetic anhydride (TFAA).[\[5\]](#) This reaction proceeds efficiently, yielding the desired activated ester. An alternative approach involves the direct reaction of N-hydroxysuccinimide with trifluoroacetic acid in the presence of a coupling agent.[\[6\]](#)

## Synthetic Workflow Diagram



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Caption: Synthesis of TFA-NHS from NHS and TFAA.

## Detailed Experimental Protocol: Synthesis of TFA-NHS

This protocol is adapted from established literature procedures for the synthesis of succinimidyl esters.<sup>[5]</sup>

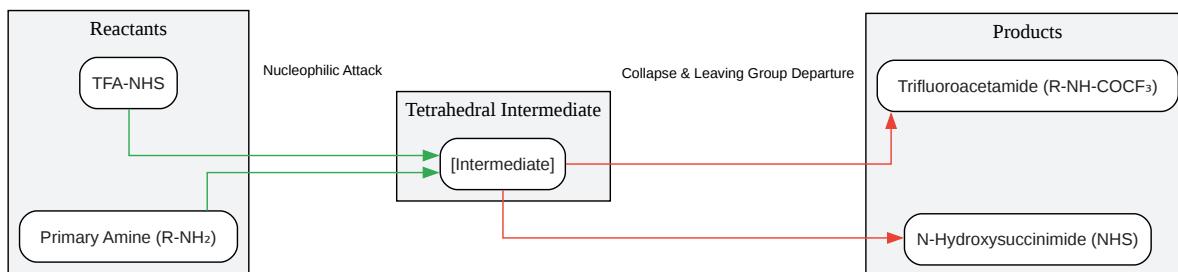
- Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxysuccinimide (2.0 mmol, 0.230 g) in anhydrous dichloromethane (5 mL).
- Addition of Base: Add pyridine (4.0 mmol, 0.32 mL) to the solution. The pyridine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the anhydride.
- Addition of Anhydride: Slowly add trifluoroacetic anhydride (2.0 mmol, 0.28 mL) dropwise to the cooled, stirring solution.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 1 hour.
- Workup:
  - Dilute the reaction mixture with dichloromethane (15 mL).
  - Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove pyridine and any remaining unreacted NHS.
  - Wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic byproducts.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-trifluoroacetoxy succinimide as a white crystalline solid.

## Mechanism of Action and Reactivity

The utility of TFA-NHS as a coupling agent is rooted in the electronic properties of the N-hydroxysuccinimide moiety. The succinimidyl group is an excellent leaving group, which

facilitates the nucleophilic attack of a primary amine on the carbonyl carbon of the trifluoroacetyl group.

## General Reaction Mechanism



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Caption: Nucleophilic acyl substitution mechanism.

This reaction proceeds readily under mild conditions and is highly efficient, leading to the formation of a stable amide bond. The water-solubility of the N-hydroxysuccinimide byproduct simplifies its removal during the reaction workup.

## Applications in Research and Development

### Peptide Synthesis

TFA-NHS is a valuable tool for the activation of the C-terminus of an amino acid for subsequent coupling to the N-terminus of another. This is a fundamental step in both solution-phase and solid-phase peptide synthesis.<sup>[7][8]</sup>

Table 2: Yields of Trifluoroacetamides from Primary Amines using TFA-NHS

Amine Substrate	Solvent	Time (h)	Yield (%)
n-Octylamine	Toluene	2	95
Benzylamine	Toluene	2	99
Aniline	Toluene	2	96
tert-Butylamine	Toluene	2	92

Data adapted from Katritzky et al., *Synthesis*, 1999, 55-57.[9][10]

- Amino Acid Preparation: Dissolve the N-protected amino acid (1.0 mmol) in an appropriate anhydrous solvent (e.g., DMF or  $\text{CH}_2\text{Cl}_2$ ).
- In Situ Activation: Add N-hydroxysuccinimide (1.2 mmol) and a coupling agent like DCC or EDC (1.1 mmol) to the amino acid solution at 0 °C. Stir for 1-2 hours.
- Alternative In Situ Activation with TFA-NHS: To a cooled (0 °C) mixture of the carboxylic acid (1.0 mmol), N-hydroxysuccinimide (2.0 mmol), and pyridine (4.0 mmol) in  $\text{CH}_2\text{Cl}_2$  (5 mL), add trifluoroacetic anhydride (2.0 mmol). Stir at room temperature for 1 hour.[5]
- Coupling: Add the solution of the activated amino acid to a solution of the C-protected amino acid or peptide (with a free N-terminus) (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 mmol).
- Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
- Workup and Purification: Perform an appropriate aqueous workup to remove byproducts and unreacted reagents. Purify the resulting dipeptide by column chromatography or recrystallization.

## Bioconjugation

The ability of TFA-NHS to efficiently react with primary amines makes it an excellent choice for labeling biomolecules, such as proteins and antibodies, which possess accessible lysine residues and a free N-terminus.[11][12]

- Protein Preparation: Prepare a solution of the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
- Activated Molecule Preparation: Dissolve the TFA-NHS activated molecule (e.g., a fluorescent dye or biotin derivative) in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.
- Conjugation Reaction: Add a 10-20 fold molar excess of the activated molecule stock solution to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.
- Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted TFA-NHS ester.
- Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
- Characterization: Characterize the resulting conjugate by UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and functional assays to confirm that the biological activity of the protein is retained.

## Trifluoroacetylation

N-Trifluoroacetoxy succinimide is also an effective reagent for the trifluoroacetylation of primary and secondary amines, as well as alcohols and phenols.[\[9\]](#)[\[10\]](#) The trifluoroacetyl group is a useful protecting group in organic synthesis and can also be used to create derivatives for analysis by gas chromatography.[\[13\]](#)[\[14\]](#)

## Conclusion

N-Trifluoroacetoxy succinimide is a versatile and highly efficient reagent for the formation of amide bonds. Its ease of synthesis, mild reaction conditions, and high reactivity make it an indispensable tool for researchers in peptide synthesis, bioconjugation, and organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower

scientists to leverage the full potential of TFA-NHS in their research and development activities, ultimately contributing to advancements in medicine and the life sciences.

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